Asparagine, N-carbobenzyloxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asparagine, N-carbobenzyloxy- is a derivative of the amino acid asparagine. It is often used in peptide synthesis as a protecting group for the amino group of asparagine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asparagine, N-carbobenzyloxy- typically involves the protection of the amino group of asparagine using a carbobenzyloxy (Cbz) group. One common method involves the reaction of L-asparagine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like nitromethane at room temperature .
Industrial Production Methods
Industrial production of Asparagine, N-carbobenzyloxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization from solvents like acetone and water .
Chemical Reactions Analysis
Types of Reactions
Asparagine, N-carbobenzyloxy- undergoes various chemical reactions, including:
Hydrolysis: The Cbz group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the Cbz group is replaced by other protecting groups.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles in organic solvents under mild conditions.
Major Products Formed
Hydrolysis: L-asparagine and benzyl alcohol.
Substitution: L-asparagine derivatives with different protecting groups.
Scientific Research Applications
Asparagine, N-carbobenzyloxy- has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for the amino group of asparagine in peptide synthesis.
Cancer Research: Asparagine derivatives are studied for their role in cancer cell metabolism and potential therapeutic applications.
Protein Engineering: Used in the study of protein folding and stability.
Mechanism of Action
The primary mechanism of action of Asparagine, N-carbobenzyloxy- involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group of asparagine from unwanted reactions during peptide chain elongation. The protected amino group can later be deprotected through hydrogenolysis, allowing for further reactions .
Comparison with Similar Compounds
Similar Compounds
Nα-Fmoc-L-asparagine: Another protecting group used in peptide synthesis.
Nα-Boc-L-asparagine: Similar to Cbz but uses a tert-butyloxycarbonyl (Boc) group for protection.
Uniqueness
Asparagine, N-carbobenzyloxy- is unique due to its stability and ease of removal under mild conditions. The Cbz group provides effective protection during peptide synthesis and can be selectively removed without affecting other functional groups .
Properties
IUPAC Name |
methyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-19-12(17)10(7-11(14)16)15-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIPRSHYISKHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.